molecular formula C8H12 B6615317 (but-3-yn-1-yl)cyclobutane CAS No. 2228478-18-8

(but-3-yn-1-yl)cyclobutane

Cat. No.: B6615317
CAS No.: 2228478-18-8
M. Wt: 108.18 g/mol
InChI Key: PNTPEKQGGZRSNM-UHFFFAOYSA-N
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Description

(But-3-yn-1-yl)cyclobutane is a fascinating chemical compound with a unique structure that combines a cyclobutane ring with a but-3-yn-1-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane derivatives, including (but-3-yn-1-yl)cyclobutane, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes or an alkene and an alkyne under specific conditions to form the cyclobutane ring . The reaction typically requires a catalyst, such as a metal complex, and can be conducted under thermal or photochemical conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The compound can participate in substitution reactions, where the alkyne or cyclobutane hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed:

    Oxidation: Formation of epoxides or diols

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

(But-3-yn-1-yl)cyclobutane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioisostere in drug design, providing structural diversity and enhancing biological activity.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in the design of stapled peptides with improved stability and activity.

    Industry: Utilized in the production of advanced materials with unique properties, such as high-strength polymers and specialized coatings.

Mechanism of Action

The mechanism of action of (but-3-yn-1-yl)cyclobutane involves its interaction with various molecular targets and pathways. In drug design, the compound can act as a bioisostere, mimicking the structure and function of other molecules while providing enhanced stability and activity. The cyclobutane ring’s strain energy can facilitate “strain-release” reactions, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

    Cyclobutane: A simple four-membered ring structure without additional substituents.

    Bicyclo[1.1.0]butane: A highly strained bicyclic compound with unique reactivity.

    (But-3-en-1-yl)cyclobutane: Similar to (but-3-yn-1-yl)cyclobutane but with an alkene substituent instead of an alkyne.

Uniqueness: this compound stands out due to its combination of a cyclobutane ring and an alkyne substituent, providing a unique set of chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

but-3-ynylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-3-5-8-6-4-7-8/h1,8H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTPEKQGGZRSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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